![molecular formula C3H8BrNO2S B2580533 2-bromo-N-methylethane-1-sulfonamide CAS No. 1785584-02-2](/img/structure/B2580533.png)
2-bromo-N-methylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-methylethane-1-sulfonamide is a chemical compound with the CAS number 1785584-02-2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
Sulfonamides, such as 2-bromo-N-methylethane-1-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Scientific Research Applications
1. Catalyst in Organic Synthesis
2-Bromo-N-methylethane-1-sulfonamide has been used as an effective catalyst in organic synthesis. A study demonstrated its application in the tandem cyclocondensation-Knoevenagel–Michael reaction, highlighting its role in synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This illustrates its utility in facilitating complex chemical reactions, offering advantages such as non-toxicity, high yields, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
2. Synthesis of Pyrroles
Another significant application of this compound is in the preparation of pyrroles. Research indicates that the nucleophilic addition of sulfonamides to bromoacetylenes, using compounds like 2-bromo-N-methylethane-1-sulfonamide, results in the formation of various pyrroles with different substituents. This method is known for its high regio- and stereoselective yields, contributing valuable advancements in the field of heterocyclic chemistry (Yamagishi, Nishigai, Hata, & Urabe, 2011).
3. In Sulfonamide-Sulfonimide Tautomerism
Research on sulfonamide derivatives, including 2-bromo-N-methylethane-1-sulfonamide, has provided insights into sulfonamide-sulfonimide tautomerism. These studies have been crucial in understanding molecular structures and the dynamic nature of these compounds in different solvents, impacting the field of theoretical and computational chemistry (Branowska et al., 2022).
4. Biologically Active Vinyl Sulfones and Sulfonamides
The compound is also pivotal in synthesizing various biologically active vinylsulfones and vinylsulfonamides. These compounds play significant roles as enzyme inhibitors and active agents in various organic reactions. The research has contributed to understanding the synthesis protocols and the structural analysis of these compounds, which are essential in medicinal chemistry and drug discovery (Kharkov University Bulletin Chemical Series, 2020).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 2-bromo-n-methylethane-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including fluid balance and folate metabolism .
Mode of Action
Sulfonamides generally act by inhibiting enzymes involved in the synthesis of folic acid, a vital nutrient for bacterial growth . By binding to these enzymes, sulfonamides prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in folic acid synthesis . This inhibitory action disrupts bacterial growth and proliferation .
Biochemical Pathways
Based on the known actions of sulfonamides, it can be inferred that the compound may interfere with the folate synthesis pathway . This interference can lead to downstream effects such as the inhibition of DNA synthesis, as folate is a crucial cofactor in the synthesis of nucleotides, the building blocks of DNA .
Result of Action
Given the known actions of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth and proliferation by disrupting folate synthesis .
properties
IUPAC Name |
2-bromo-N-methylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrNO2S/c1-5-8(6,7)3-2-4/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHJCKTYLDYJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-methylethane-1-sulfonamide | |
CAS RN |
1785584-02-2 |
Source
|
Record name | 2-bromo-N-methylethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.